4-Methylpiperidine-1-sulfonyl chloride
Overview
Description
4-Methylpiperidine-1-sulfonyl chloride (4MP-1SC) is an organic compound derived from 4-methylpiperidine, a cyclic organic compound with a five-member ring structure. It is a white crystalline solid with a melting point of 161 °C and a boiling point of 242 °C. 4MP-1SC is a common reagent used in organic synthesis and has a wide range of applications in scientific research.
Scientific Research Applications
Structural and Spectral Analysis
- Density Functional Theory (DFT) and Hartree-Fock (HF) Studies : Dabbagh et al. (2008) conducted a detailed investigation of the structure, infrared spectra, and visible spectra of triazenes derived from cyclic amines, including 4-methylpiperidine-1-sulfonyl chloride. They used DFT and HF theories for theoretical predictions, which were in good agreement with experimental spectra (Dabbagh, Teimouri, Shiasi, & Najafi Chermahini, 2008).
Antibacterial Applications
- Synthesis and Antibacterial Evaluation : Aziz‐ur‐Rehman et al. (2017) synthesized derivatives of 4-methylpiperidine-1-sulfonyl chloride and evaluated their antibacterial properties. They found that these compounds exhibited valuable antibacterial results, indicating potential applications in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
Chemical Synthesis and Characterization
- Synthesis of Sulfonamide Compounds : Sarojini et al. (2012) explored the synthesis of a sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, from 4-methylpiperidine-1-sulfonyl chloride. This study provided insights into the structural and electronic characteristics of the compound, contributing to a better understanding of sulfonamide chemistry (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Pharmaceutical Applications
- Pharmaceutical Drug Synthesis : Orie, Duru, and Ngochindo (2021) focused on the synthesis of tosylated 4-aminopyridine and its complexation with metal ions, highlighting the pharmaceutical applications of sulfonylated compounds like 4-methylpiperidine-1-sulfonyl chloride in the field of medicine, especially as antibiotics (Orie, Duru, & Ngochindo, 2021).
Catalysis
- Ionic Liquid Catalysis : Zolfigol et al. (2010) utilized a Brønsted acidic ionic liquid, 3-methyl-1-sulfonic acid imidazolium chloride, as a catalyst for synthesizing N-sulfonyl imines. Their research demonstrates the efficiency and reusability of such catalysts in organic synthesis, indicating the potential role of similar compounds like 4-methylpiperidine-1-sulfonyl chloride in catalysis (Zolfigol, Khazaei, Moosavi-Zare, & Zare, 2010).
properties
IUPAC Name |
4-methylpiperidine-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVNPRFHZBOVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585520 | |
Record name | 4-Methylpiperidine-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperidine-1-sulfonyl chloride | |
CAS RN |
41483-70-9 | |
Record name | 4-Methylpiperidine-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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